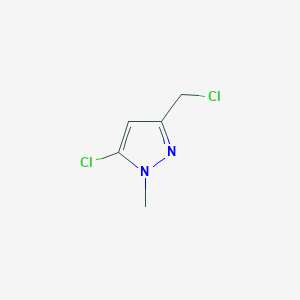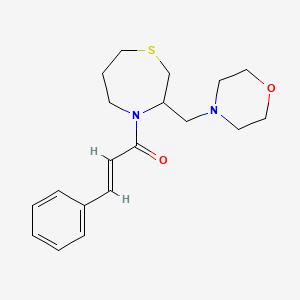
N-((dimethylamino)methylene)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((dimethylamino)methylene)-N’-phenylthiourea” is a derivative of dimethylamine, which is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . A robust synthetic path toward a 2-aminopurine riboside phosphoramidite whose N2 functionality is masked with the N-(di-n-butylamino)methylene group has been introduced .Chemical Reactions Analysis
N,N-dimethylamino derivatives have been used in reactions with thienocoumarin in acetic acid at room temperature, furnishing products of addition and dimethylamine elimination in 80–85% yields .Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding and Anion Binding
N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, as an N-acylthiourea, is notable for its inability to bind anions due to a strong intramolecular hydrogen bond (IHB). However, new research shows that by inserting an amido group in the N'-phenyl side, the resulting N-benzamido-N'-benzoylthioureas, despite also having IHB, can strongly bind to anions with high binding constants. This suggests potential applications as anion receptors or organocatalysts (Liu & Jiang, 2008).
Molecular Structure and Stability Analysis
The molecular structure of compounds related to N-((dimethylamino)methylene)-N'-phenylthiourea has been analyzed for understanding stability and functional properties. This research is crucial for designing better functional dyes and other related applications (Fujii et al., 1996).
Antimicrobial Activity
Certain derivatives of this compound have shown promising antimicrobial activity. A study synthesized new derivatives and tested them against various bacteria and fungi, finding significant antimicrobial properties, which could lead to potential applications in medicinal chemistry (Ghorab et al., 2017).
Chemical Reduction in Nanocatalysis
Research into the chemical reduction of dyes like methylene blue, which contains structural similarities to this compound, highlights potential applications in nanocatalysis. The reduction of such dyes can lead to commercially useful products, with implications for industrial applications (Begum et al., 2019).
Fluorescent Sensing and Capture
The derivative N-p-(dimethylamino)benzamido-N'-phenylthiourea has been shown to be a dual fluorescent anion receptor. It demonstrates high sensitivity and selectivity toward certain anions, suggesting its use in developing advanced sensing technologies (Wu et al., 2002).
Polymerization and Functionalization
This compound derivatives have been used in the synthesis of polymers with aromatic tertiary amine groups. These polymers can be utilized in creating functionally diverse materials, highlighting applications in materials science (Kim et al., 1998).
Zukünftige Richtungen
N,N-dimethyl enaminones, which are structurally similar to “N-((dimethylamino)methylene)-N’-phenylthiourea”, have been used as building blocks for a diverse range of heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new biologically active compounds.
Eigenschaften
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIYVCUBYCEKA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)

